2-Tert-butyl-1-propylpiperazine
Description
2-Tert-butyl-1-propylpiperazine is a piperazine derivative characterized by a tert-butyl group at the 2-position and a propyl group at the 1-position of the piperazine ring.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-tert-butyl-1-propylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-5-7-13-8-6-12-9-10(13)11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChI Key |
MXWVSRKWVKDYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Tert-butyl-1-propylpiperazine typically involves the reaction of piperazine with tert-butyl and propyl halides under basic conditions. One common method includes the use of N-Boc piperazine, which is reacted with tert-butyl and propyl halides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial production methods often involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into the piperazine ring, resulting in a more sustainable and versatile production process .
Chemical Reactions Analysis
2-Tert-butyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
2-Tert-butyl-1-propylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-propylpiperazine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects : The tert-butyl group enhances steric bulk and lipophilicity, impacting membrane permeability. For example, this compound is expected to exhibit higher logP values compared to methyl or ethyl analogs .
- Boc Protection : Carboxylated analogs (e.g., (R)-tert-Butyl 2-propylpiperazine-1-carboxylate) show improved stability during synthesis but require deprotection for biological activity .
Pharmacological Activity
- Receptor Binding : Piperazines with bulky substituents (e.g., tert-butyl) demonstrate higher selectivity for serotonin (5-HT1A) and dopamine receptors compared to smaller alkyl groups .
- Metabolic Stability : Propyl and isopropyl derivatives exhibit longer half-lives in vitro than methyl analogs due to reduced oxidative metabolism .
Biological Activity
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde, a compound with the CAS number 1187830-75-6, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is CHClNOS, with a molecular weight of approximately 246.71 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that combine various building blocks to form the thiazole structure. These methods are efficient and yield compounds with significant biological activity. For instance, the synthesis can be achieved through a reaction involving hydroxymethylpyrrolidine and appropriate thiazole precursors under controlled conditions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. In particular, compounds similar to 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde have shown effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentration (MIC) values demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.1 |
| Klebsiella pneumoniae | 16.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, similar thiazole derivatives have been shown to effectively reduce cell viability in various cancer models .
Enzyme Inhibition
Thiazoles are known to act as enzyme inhibitors in several biological pathways. Research has identified that similar compounds can inhibit specific kinases involved in cancer progression and inflammation . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of thiazole derivatives on K562 xenograft models of chronic myelogenous leukemia (CML). The results indicated complete tumor regression in treated groups with minimal toxicity observed .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against resistant bacterial strains. The study highlighted the potential of these compounds as alternatives to traditional antibiotics due to their potent activity against multi-drug resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
